Trilysine

描述

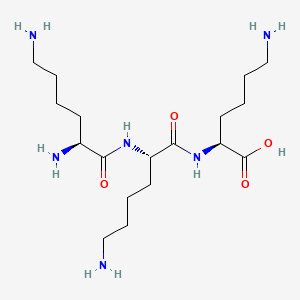

Structure

2D Structure

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSCNDJQPKSPII-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948891 | |

| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13184-14-0, 25988-63-0 | |

| Record name | Trilysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysyllysyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSYLLYSYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7F82M80K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Lysyllysyllysine

Strategic Approaches for Lysyllysyllysine Chemical Synthesis

Peptide synthesis involves the formation of amide bonds between amino acids. For a tripeptide like Lysyllysyllysine, this requires the controlled coupling of three lysine (B10760008) units while managing the reactivity of the α-amino, α-carboxyl, and ε-amino groups of each lysine residue.

Optimized Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, is a widely used technique for synthesizing peptides by sequentially adding protected amino acids to a growing peptide chain anchored to an insoluble solid support or resin. bachem.comwikipedia.org This method simplifies purification, as excess reagents and soluble by-products can be removed by simple filtration and washing steps while the peptide remains attached to the solid phase. bachem.comwikipedia.org

For Lysyllysyllysine synthesis using SPPS, the peptide chain is typically assembled from the C-terminus to the N-terminus. wikipedia.org A protected lysine residue is first attached to the resin, usually via its carboxyl group forming an amide or ester bond. wikipedia.org The Nα-protecting group of the resin-bound amino acid is then removed, and the next protected lysine is coupled. This cycle of deprotection and coupling is repeated for each subsequent amino acid until the tripeptide sequence (Lys-Lys-Lys) is complete. Orthogonal protecting group strategies are crucial in SPPS to selectively deprotect the Nα-amine for chain elongation while keeping the lysine side-chain ε-amines protected until the final cleavage from the resin and global deprotection. sigmaaldrich.comtandfonline.compharm.or.jp Common Nα-protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl), while side-chain protection for lysine often involves groups like Boc, Z (carbobenzoxy), Alloc (allyloxycarbonyl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl), or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl). sigmaaldrich.comtandfonline.compharm.or.jplibretexts.org

Research has explored the solid-phase synthesis of oligomeric lysine peptides, demonstrating the applicability of this method for generating sequences like Lysyllysyllysine. nih.govnih.gov Attachment of the peptide to the resin through a side chain, such as the ε-amino group of lysine, has also been proposed to broaden the scope of SPPS and allow for various chemical linkages to solid supports. nih.gov

Solution-Phase Synthetic Routes for Tripeptide Construction

Solution-phase peptide synthesis, while historically the primary method before SPPS, is still utilized, particularly for large-scale production and for peptides with chemical structures that pose challenges for SPPS. bachem.comlibretexts.org In solution-phase synthesis, reactions are carried out in a homogeneous solution, requiring purification steps after each coupling reaction to isolate the growing peptide chain. libretexts.orgresearchgate.net

The synthesis of Lysyllysyllysine in solution involves similar principles of protecting group chemistry to control the stepwise formation of peptide bonds. libretexts.org Amino acids are protected at their reactive functional groups, and coupling reagents are used to facilitate amide bond formation between the activated carboxyl group of one protected amino acid and the free amino group of another. libretexts.org After coupling, the protecting groups are selectively removed to allow for the next coupling step. While more laborious in terms of purification compared to SPPS, solution-phase synthesis can be advantageous for optimizing reaction conditions and achieving high yields and purity for specific peptide sequences. google.comsci-hub.se

Research on solution-phase peptide synthesis has explored various coupling methodologies and protecting group strategies to improve efficiency and purity. sci-hub.se For instance, studies have investigated the synthesis of protected lysine derivatives suitable for solution-phase coupling. pharm.or.jp

Systematic Derivatization for Enhanced Biological Functionality

The multiple reactive amine groups (one N-terminal α-amine and three lysine side-chain ε-amines) and the C-terminal carboxyl group in Lysyllysyllysine provide ample opportunities for chemical derivatization. These modifications can alter the peptide's charge, hydrophobicity, solubility, and introduce functional handles for conjugation to other molecules, thereby enhancing or modifying its biological functionality.

C-Terminal Modifications: Amidation and Conjugation

Research in proteomics highlights methods for chemical derivatization of C-terminal peptides, although specific details for Lysyllysyllysine are less commonly found in general literature. Strategies for C-terminal peptide enrichment and analysis often involve chemical labeling of the C-terminus. frontiersin.org While many methods focus on protein C-termini, the principles of carboxyl group activation and amidation can be applied to peptides. frontiersin.org

N-Terminal Functionalization Strategies

The N-terminal α-amino group of Lysyllysyllysine is another key site for selective modification. Due to its lower pKa compared to the lysine side-chain ε-amines, the N-terminal amine can be selectively targeted for reaction under specific pH conditions. mdpi.comccspublishing.org.cn

Various reagents can be used for N-terminal functionalization, including activated esters, isocyanates, isothiocyanates, and aldehydes for reductive amination. mdpi.commdpi.comlcms.cz For example, reagents like 2-pyridinecarboxaldehyde (B72084) (2-PCA) have shown high selectivity for the N-terminal α-amino group over lysine side chains under certain conditions. frontiersin.org N-terminal acetylation is a common post-translational modification that can also be introduced chemically. frontiersin.org

Detailed research findings on N-terminal derivatization strategies often focus on achieving site-specificity in peptides and proteins containing multiple amine groups. mdpi.comccspublishing.org.cn

Site-Specific Lysine Side-Chain Chemical Modifications

Each of the three lysine residues in Lysyllysyllysine contains a primary ε-amino group in its side chain, providing multiple sites for modification. Site-specific modification of one or more of these lysine residues is challenging but crucial for creating homogeneous conjugates with defined properties.

Strategies for site-specific lysine modification often rely on differential reactivity based on local environment (e.g., solvent accessibility, pKa) or the use of orthogonal protecting groups during synthesis. mdpi.comccspublishing.org.cn For instance, during SPPS, selectively removable protecting groups like Alloc, Dde, or ivDde can be used on specific lysine side chains, allowing for their deprotection and functionalization while other amine groups remain protected. sigmaaldrich.comtandfonline.comlifetein.com

Chemical modifications of lysine side chains include acylation (e.g., acetylation, succinylation), alkylation, reductive amination, and conjugation to various molecules such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG) for altered properties or introduction of probes. mdpi.comfrontiersin.orglifetein.comrsc.org Research highlights the use of reagents like N-hydroxysuccinimide (NHS) esters and isothiocyanates for lysine modification. mdpi.commdpi.com Minimizing side reactions, such as labeling of the N-terminus or other reactive residues, is a key consideration in site-specific lysine derivatization. researchgate.netnih.gov

Studies have explored the selective oxidation of modified lysine residues, such as dimethyl lysine, to generate aldehydes for late-stage functionalization of peptides. nih.gov Additionally, novel chemical methods are being developed for site-selective modification of lysine residues in peptides and proteins, often employing electrophilic reagents or transition-metal catalysis. ccspublishing.org.cn

Compound Information

Design and Synthesis of Lysyllysyllysine-Based Hybrid Molecules

The creation of hybrid molecules incorporating Lysyllysyllysine involves conjugating the peptide with other chemical entities to impart new or enhanced properties. This can include integration with synthetic polymers like peptoids or conjugation with lipid moieties.

Lysine-Peptoid Hybrid Structures and their Synthesis

Lysine-peptoid hybrids are a class of molecules that combine amino acid residues (specifically lysine in this context) with peptoid segments. Peptoids are peptidomimetics, structurally similar to peptides but featuring modifications where the side chain is attached to the nitrogen atom of the amide bond rather than the alpha-carbon sigmaaldrich.com. This structural difference confers increased resistance to proteolytic degradation compared to peptides sigmaaldrich.com.

The synthesis of lysine-peptoid hybrids often utilizes a combination of standard peptide synthesis techniques for the lysine portion and the "sub-monomer" synthesis method for the peptoid segments sigmaaldrich.comabcam.comciteab.com. The sub-monomer method typically involves a two-step process: acylation with a haloacetic acid (such as bromoacetic acid) followed by nucleophilic displacement with a primary amine sigmaaldrich.com. By selecting different primary amines, a wide variety of side chains can be introduced into the peptoid sequence sigmaaldrich.com.

Lysine-peptoid hybrids can be designed with varying arrangements of lysine and peptoid blocks. For example, structures incorporating a sequence of lysines (such as Lysyllysyllysine or longer oligolysines) at one terminus and a peptoid sequence at the other have been synthesized abcam.comciteab.com. The coupling between the peptide and peptoid segments can be achieved using standard coupling reagents employed in peptide synthesis. Research has explored the synthesis and characterization of libraries of such hybrids to investigate the impact of both the peptoid sequence and the number of lysine residues on the properties of the resulting molecules abcam.com. Microwave irradiation has been shown to significantly reduce the synthesis time for peptoids and peptoid-peptide hybrids, making the generation of diverse libraries more efficient sigmaaldrich.com.

Conjugation with Lipid Moieties for Supramolecular Assembly (e.g., Pam3Cys-Ser-(Lys)4 Analogues)

A well-studied example of a lipid-conjugated peptide involving a lysine sequence is Pam3Cys-Ser-(Lys)4 (Pam3CSK4). This synthetic lipopeptide is an analogue of the N-terminus of bacterial lipoprotein scbt.com. Its structure consists of a tripalmitoylated cysteine residue linked to a serine residue, followed by a sequence of four lysine residues (tetralysine). The synthesis of such analogues typically involves coupling the pre-synthesized lipidated amino acid (like Pam3Cys-Ser) with a peptide fragment containing the desired lysine sequence (like Lys-Lys-Lys-Lys or Lys4).

The synthesis of the peptide fragment, such as H-[Lys(Boc)]4-OtBu (a protected tetralysine (B1681290) tert-butyl ester), can be carried out using solid-phase peptide synthesis techniques, employing appropriate protecting groups for the α-amino and ε-amino functions of lysine. The coupling reaction between the lipidated fragment and the peptide fragment is a crucial step and often utilizes coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in suitable solvents like dimethylformamide (DMF). After the coupling, deprotection steps are necessary to remove the temporary protecting groups and obtain the final lipidated peptide product.

Conformational Dynamics and Advanced Structural Characterization of Lysyllysyllysine

Experimental Elucidation of Lysyllysyllysine Conformation

Experimental methods play a vital role in probing the structural characteristics of peptides in solution. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful for analyzing peptide conformation and dynamics.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. jascoinc.comnih.govwikipedia.orguq.edu.aursc.org It measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.comwikipedia.org Peptide bonds are chromophores that exhibit CD activity in the far-UV region (typically 180-260 nm), providing information about the prevalent backbone conformations, such as alpha-helices, beta-sheets, beta-turns, and random coils. wikipedia.orguq.edu.au

For small peptides like Lysyllysyllysine, which are unlikely to form stable, well-defined secondary structures like extended alpha-helices or beta-sheets in isolation, CD spectroscopy can still provide information about the ensemble of conformations present. The CD spectrum would typically reflect contributions from the peptide backbone and the chiral centers of the lysine (B10760008) residues. While specific CD data for Lysyllysyllysine was not found in the search results, studies on other small peptides or poly-L-lysine can offer insights into expected spectral features. For instance, poly-L-lysine exhibits different CD spectra depending on pH and temperature, transitioning between random coil, alpha-helix, and beta-sheet conformations under specific conditions. Although Lysyllysyllysine is much shorter, changes in solvent or temperature could induce shifts in the conformational ensemble detectable by CD, reflecting changes in the relative populations of different backbone dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution at atomic resolution. rcsb.orgnih.govgidrm.org For peptides, NMR can provide information on backbone and side-chain conformations, hydrogen bonding, and molecular motion through various parameters such as chemical shifts, coupling constants, NOE (Nuclear Overhauser Effect) cross-peaks, and relaxation rates. nih.govresearchgate.net

Analysis of chemical shifts can indicate the local environment of nuclei, with deviations from random coil values suggesting the presence of nascent or transient secondary structural elements. Coupling constants, particularly 3J_HN-HA, provide information about backbone dihedral angles (φ). NOE cross-peaks report on internuclear distances, with sequential NOEs (e.g., between the amide proton of one residue and the alpha proton of the preceding residue) being crucial for sequence-specific assignments and providing constraints for structure calculations. nih.gov

Computational Modeling of Lysyllysyllysine Structural States

Computational methods complement experimental techniques by providing atomistic insights into the conformational landscape and dynamics of peptides. Molecular simulations and quantum mechanical calculations can explore potential energy surfaces and sample conformational ensembles that may be difficult to capture experimentally.

Molecular Dynamics (MD) Simulations for Conformational Ensembles

Molecular Dynamics (MD) simulations are a widely used computational tool to study the time-dependent behavior and conformational ensembles of molecules, including peptides, by simulating their movements according to the laws of physics. nih.govmdpi.comnih.govlammps.orgarxiv.org MD simulations can provide detailed trajectories of peptide motion, revealing transitions between different conformational states and the relative populations of these states. arxiv.org

While specific MD simulation data for Lysyllysyllysine was not found, MD has been applied to study the dynamics of lysine-containing structures, such as lysine dendrigrafts, to understand their behavior in solution. mdpi.com These studies highlight the importance of accurately modeling electrostatic interactions and solvent effects in simulating lysine-rich molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods combine the accuracy of quantum mechanics (QM) for a specific region of interest with the computational efficiency of molecular mechanics (MM) for the rest of the system. nih.govfrontiersin.orgmpg.debioexcel.eu This approach is particularly useful for studying chemical processes or structural details that involve changes in electronic structure, such as bond breaking or formation, or for obtaining more accurate descriptions of interactions in specific regions. frontiersin.orgbioexcel.eu

For Lysyllysyllysine, QM/MM could be applied to study the electronic properties of the peptide bonds or the protonation states and interactions of the amino and carboxyl groups with the solvent or other molecules. While QM/MM is often used for larger biological systems, such as enzyme active sites nih.govrsc.org, it could provide a more refined description of the potential energy surface for conformational transitions involving significant changes in charge distribution or hydrogen bonding within the tripeptide compared to purely classical MD simulations. The QM region could encompass a peptide bond and its immediate surroundings, while the rest of the peptide and solvent are treated with MM.

Stereochemical Integrity and Racemization Pathways of Lysine Tripeptides

Amino acids, except for glycine, are chiral, existing as L and D enantiomers. In biological systems, peptides and proteins are predominantly composed of L-amino acids. Maintaining stereochemical integrity is crucial for their function. Racemization is the process by which an L-amino acid is converted into its D enantiomer, or vice versa. This can occur through chemical or enzymatic mechanisms.

For peptides, racemization typically occurs at the α-carbon of an amino acid residue. The mechanism often involves the abstraction of the α-proton, leading to a planar enolate or carbanion intermediate, which can then be reprotonated from either side, resulting in a mixture of L and D configurations. The lability of the α-proton is influenced by factors such as pH, temperature, and the nature of the adjacent amino acid residues.

Studies on the racemization of lysine-containing peptides have been conducted to understand the factors affecting their stereochemical stability. Research on lysyl dipeptides and tripeptides, though not specifically Lysyllysyllysine in the provided results, indicates that the sequence context can influence the rate of racemization. nih.govnih.gov For example, the tendency of a residue to racemize during peptide synthesis couplings can be compared using model tripeptides. nih.gov The presence of a nearby charged center, such as the ε-amino group of lysine, can potentially affect the rate of epimerization at the α-carbon of a neighboring residue. cdnsciencepub.com

Molecular Interactions of Lysyllysyllysine in Biological Milieux

Peptide-Membrane Interactions and Biophysical Characterization

The interaction of peptides with biological membranes is a fundamental aspect of numerous biological processes. Lysyllysyllysine, due to its positive charge, engages in significant interactions with negatively charged lipid bilayers, influencing membrane structure and integrity.

Electrostatic Interactions with Charged Lipid Bilayers

The positively charged lysine (B10760008) residues of lysyllysyllysine facilitate strong electrostatic interactions with the negatively charged headgroups of lipids in biological membranes, such as phosphatidylserine (B164497) (PS) or phosphatidylglycerol (PG). nih.govnih.gov These interactions are a primary driving force for the initial association of the peptide with the membrane surface. Studies using poly-L-lysine (PLL) as a model for lysine-rich peptides have shown that cholesterol can enhance electrostatic interactions with negatively charged phospholipids (B1166683) like dioleoylphosphatidylserine (DOPS). nih.gov The electrostatic attraction between cationic peptides and anionic lipid bilayers enhances peptide adsorption to the membrane surface. rsc.org

Mechanisms of Membrane Destabilization and Permeabilization

The interaction of lysyllysyllysine with lipid bilayers can lead to membrane destabilization and permeabilization. While the precise mechanisms can vary depending on peptide concentration and lipid composition, proposed models for membrane permeabilization by peptides include the carpet model, toroidal pore model, and barrel-stave model. researchgate.net These mechanisms often involve the insertion of the peptide into the lipid bilayer, leading to disruption of lipid packing and the formation of transient or stable pores. Lysosomal membrane permeabilization (LMP), for instance, can be induced by various stimuli, including lysosomotropic compounds with detergent activity. nih.gov Peptides can intercalate into the lipid bilayer, often just below the level of the phospholipid glycerol (B35011) backbone, which can cause expansion and thinning of the bilayer. nih.gov This perturbation can ultimately lead to the loss of cytoplasmic membrane integrity. nih.gov

Model Membrane Systems for Interaction Studies

Various model membrane systems are employed to investigate the interactions of peptides like lysyllysyllysine with lipid bilayers. These systems simplify the complexity of biological membranes while retaining key characteristics. Common model systems include:

Lipid Vesicles: Unilamellar or multilamellar vesicles (synthetic or natural lipid preparations) are widely used to study peptide binding, membrane insertion, and leakage induced by peptides. nih.govmdpi.com Light scattering measurements can indicate peptide binding to the vesicle surface. nih.gov

Supported Lipid Bilayers: These systems provide a stable platform for studying peptide-membrane interactions using techniques like surface plasmon resonance or quartz crystal microbalance.

Langmuir-Blodgett Monolayers: These allow for precise control over lipid composition and packing density, enabling the study of peptide insertion and the resulting changes in surface pressure. berkeley.edu

Molecular Dynamics Simulations: Computational approaches, such as all-atom molecular dynamics simulations, provide detailed insights into the dynamic interactions between peptides and lipids at the atomic level, revealing peptide localization and effects on membrane thickness and order. mdpi.com

Studies using these model systems, often with poly-L-lysine or other model peptides, have contributed significantly to understanding the principles governing peptide-membrane interactions. nih.govnih.govmdpi.commdpi.comrsc.orgrsc.org

Interaction with Nucleic Acids for Supramolecular Architectures

Lysyllysyllysine's cationic nature also facilitates interactions with negatively charged nucleic acids, such as DNA and RNA. These interactions can lead to the formation of supramolecular architectures, including nanoparticles.

Formation and Stabilization of DNA Nanoparticles

Polycations, including poly-L-lysine and potentially shorter oligolysines like lysyllysyllysine, can self-assemble with polyanionic DNA to form nanoparticles. nih.govtripod.com This process, often referred to as DNA condensation, is driven primarily by electrostatic interactions between the positively charged amino groups of the peptide and the negatively charged phosphate (B84403) backbone of DNA. nih.gov The formation of these nanoparticles can be monitored using techniques such as light scattering, ethidium (B1194527) bromide fluorescence inhibition, and gel electrophoresis. nih.govtripod.com The stability of these nanoparticles can be influenced by factors such as the molecular weight of the polycation and the presence of physiological salts. nih.govtripod.com Lower-molecular-weight polycations may form complexes that are more prone to destabilization in the presence of physiological salt concentrations. tripod.com Studies comparing trilysine (Lys3), tetralysine (B1681290) (Lys4), pentalysine (B1679285) (Lys5), and poly-L-lysine (PLL) have shown distinct differences in their effectiveness and mechanisms for DNA nanoparticle formation. nih.gov

Protein-Peptide Recognition and Binding Affinity

The recognition and binding affinity of Lysyllysyllysine are primarily driven by electrostatic interactions due to its cationic nature. Studies on peptides containing basic residues, including lysine, have demonstrated their propensity to interact with negatively charged entities such as acidic phospholipids in biological membranes and the phosphate backbone of nucleic acids. For instance, peptides composed of lysine residues have shown binding to bilayer membranes containing phosphatidylserine (PS) or phosphatidylglycerol (PG). The binding affinity of these peptides for PS vesicles was observed to increase with each additional lysine residue, suggesting that each lysine contributes independently to the binding through interactions with acidic lipids. diabetesjournals.org

Beyond interactions with lipids and nucleic acids, Lysyllysyllysine engages in specific interactions with proteins. It has been identified as an interaction partner for protein transporters such as SLC15A1 and SLC15A2 in metabolic models, indicating its transport across membranes is mediated by specific protein recognition. nih.gov Furthermore, Lysyllysyllysine can be hydrolyzed to lysine by certain enzymes, representing another form of protein interaction. nih.gov

Lysine-rich peptides are also components of more complex biomolecules that interact with protein receptors. For example, Pam3Cys-Ser-(Lys)4, a synthetic lipopeptide ligand known to activate Toll-like Receptor 2 (TLR2), contains a sequence of four lysine residues, highlighting the role of lysine stretches in mediating interactions with this important immune receptor. lipidmaps.orgglpbio.comscbt.com

The binding of peptides containing basic residues to proteins has been further illuminated by structural and thermodynamic studies. An example involves the oligopeptide-binding protein OppA, which binds to various tripeptides, including Lysyl-diaminobutyric acid-Lysine, a closely related analog of Lysyllysyllysine. fishersci.ptrcsb.org These studies utilize techniques like isothermal titration calorimetry (ITC) to quantify binding affinity and understand the thermodynamic basis of the interaction. fishersci.ptrcsb.org

Competitive Inhibition Assays with Biomolecular Targets

Competitive inhibition assays are fundamental techniques used to evaluate the binding affinity of a molecule for a biological target, often an enzyme or receptor, by measuring its ability to compete with a known ligand for the binding site. A competitive inhibitor typically binds to the free target protein, frequently at the active site, thereby preventing the binding of the substrate or natural ligand. uni.lu The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Ki), which is related to its binding affinity.

While specific detailed accounts of Lysyllysyllysine being directly employed as a competitive inhibitor in published assays were not extensively found within the scope of the provided search results, the principles governing the binding of peptides to proteins, as discussed in Section 4.3, are directly applicable to understanding its potential in such assays. The binding affinity data derived from studies of similar basic peptides interacting with proteins, such as the binding of Lysyl-diaminobutyric acid-Lysine to OppA fishersci.pt, are crucial for predicting and evaluating the potential of Lysyllysyllysine to act as a competitive inhibitor.

The binding of Lysyl-diaminobutyric acid-Lysine to OppA, determined through methods like ITC, provides dissociation constant (KD) values that reflect the strength of the peptide-protein interaction. fishersci.pt These KD values are indicative of the concentration at which half of the binding sites on the protein are occupied by the peptide, thus serving as a measure of binding affinity. High binding affinity (low KD) suggests that the peptide can effectively compete for a binding site if that site is also recognized by another molecule.

Although direct competitive inhibition assay data for Lysyllysyllysine against specific biomolecular targets competing with their natural ligands were not prominently featured, the established binding capabilities of lysine-rich peptides to various biomolecules, including proteins, lipids, and nucleic acids, underscore the potential for Lysyllysyllysine to participate in competitive binding events in biological contexts. Further research specifically utilizing Lysyllysyllysine in competitive binding assays would be necessary to fully characterize its inhibitory potential against specific protein targets.

Cellular Uptake Mechanisms and Intracellular Trafficking of Lysyllysyllysine Conjugates

Endocytic Pathways Governing Cellular Internalization

Cellular internalization of peptide conjugates, including those containing Lysyllysyllysine, primarily occurs through endocytic pathways. These energy-dependent processes involve the formation of vesicles from the plasma membrane, engulfing the conjugate and bringing it into the cell. Multiple endocytic routes can be utilized, and the specific pathway often depends on the nature of the conjugate, its size, and the cell type. mdpi.comrsc.orgmdpi.combeilstein-journals.org

Clathrin-Mediated Endocytosis Contribution

Clathrin-mediated endocytosis is a well-characterized pathway for the internalization of various molecules, including receptors and their ligands. nih.gov This process involves the assembly of clathrin proteins on the inner surface of the plasma membrane, forming coated pits that eventually bud off as clathrin-coated vesicles. nih.gov While the direct involvement of Lysyllysyllysine conjugates specifically in clathrin-mediated endocytosis is not extensively detailed in the provided search results, cationic polymers and nanoparticles have been shown to utilize this pathway. scielo.br The interaction between the positively charged Lysyllysyllysine residues within a conjugate and negatively charged components of the cell membrane can potentially facilitate uptake via clathrin-mediated mechanisms.

Caveolae-Mediated Endocytosis Involvement

Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin proteins as their main structural components. nih.govmdpi.comexpasy.orguzh.ch Caveolae-mediated endocytosis is another pathway for cellular internalization, utilized by various molecules and even some pathogens. mdpi.comuzh.ch This pathway is often described as a triggered event. uzh.ch Some studies suggest that caveolae-mediated endocytosis can function parallel to the clathrin-mediated pathway and may offer an alternative route that potentially avoids lysosomal degradation. nih.govmdpi.com While direct evidence for Lysyllysyllysine conjugate uptake specifically through caveolae is limited in the provided text, cationic molecules and certain peptide-based structures have been observed to utilize this route. plos.orgplos.org

Macropinocytosis and Other Clathrin/Caveolae-Independent Pathways

Macropinocytosis is a clathrin- and caveolae-independent endocytic pathway that involves the formation of large vesicles (macropinosomes) from membrane ruffles. mdpi.combeilstein-journals.orgresearchgate.net This process is often triggered by growth factors and is involved in the bulk uptake of fluid and particles. beilstein-journals.orgresearchgate.net Cationic conjugates, including some peptides and nanoparticles, have been shown to be internalized via macropinocytosis. mdpi.combeilstein-journals.org Some research indicates that macropinocytosis can be a significant uptake mechanism for cationic cell-penetrating peptides and their conjugates, particularly at higher concentrations. mdpi.comexlibrisgroup.com

Beyond these main pathways, other clathrin- and caveolae-independent mechanisms exist, which can be both dynamin-dependent and independent. researchgate.netnih.gov The specific involvement of Lysyllysyllysine conjugates in these diverse pathways would depend on the specific conjugate design and cellular context.

Physicochemical Determinants of Lysyllysyllysine Cellular Translocation

The efficiency and mechanism of cellular uptake of Lysyllysyllysine conjugates are significantly influenced by their physicochemical properties, particularly their charge density and hydrophobicity/amphipathicity. rsc.orguni.lumdpi.complos.org

Influence of Cationic Charge Density on Membrane Permeation

Lysine (B10760008) residues are positively charged at physiological pH due to their amino groups. Lysyllysyllysine, being a trimer of lysine, possesses a significant positive charge density. This cationic character plays a crucial role in the initial interaction with the negatively charged cell membrane surface, primarily through electrostatic attraction with components like heparan sulfates and phospholipids (B1166683). rsc.orgscielo.brmdpi.comrsc.org Increased cationic charge density generally enhances the binding to the cell membrane and can promote cellular uptake. rsc.orgresearchgate.netrsc.org However, excessive positive charge density can sometimes lead to strong adhesion to the cell membrane without efficient internalization, or even result in cytotoxicity. rsc.orgresearchgate.netrsc.org Studies on cationic nanoparticles and polymers highlight the importance of optimizing charge density for effective cellular uptake and reduced toxicity. rsc.orgrsc.org

Intracellular Fate and Subcellular Localization of Lysyllysyllysine-Based Carriers

Following cellular uptake, the intracellular fate and subcellular localization of Lysyllysyllysine-based carriers and their conjugates are critical determinants of their biological activity. If internalized via endocytosis, these carriers will initially reside within endosomal compartments. wikipedia.orgmdpi.com The endosomal pathway involves a series of compartments, starting with early endosomes, which mature into late endosomes and eventually fuse with lysosomes. wikipedia.orgmdpi.comnih.govfrontiersin.org Lysosomes are known as the digestive centers of the cell, containing enzymes that degrade macromolecules. nih.govnih.gov

The fate of the internalized carrier and its cargo depends significantly on whether it can escape from the endosomal-lysosomal pathway into the cytosol. Escape from endosomes is a challenge for many delivery systems, as fusion with lysosomes can lead to the degradation of the cargo. nih.gov While some cell-penetrating peptides are thought to reach the cytosol via direct translocation, endosomal escape is also a potential route for intracellular delivery. youtube.comwikipedia.org The mechanisms facilitating endosomal escape are not fully understood and are an active area of research.

The subcellular localization of Lysyllysyllysine-based carriers can vary depending on their design and the nature of the conjugated cargo. Studies on the intracellular fate of other carrier systems, such as polymer-based nanoparticles, have shown that their localization can be traced within the cell, and their interaction with cellular components can be studied using techniques like NMR spectroscopy. mdpi.com For instance, some carriers might localize to membranes or specific organelles depending on their properties and interactions within the intracellular environment. mdpi.com

The intracellular fate of proteins and other molecules delivered into cells is also influenced by intrinsic cellular processes such as protein trafficking and degradation pathways. nih.govnih.gov Lysosomal quality control mechanisms play a role in maintaining intracellular homeostasis and can impact the fate of internalized materials. nih.gov Additionally, post-translational modifications, such as SUMOylation, have been shown to regulate the intracellular localization and function of certain proteins, highlighting the complexity of intracellular trafficking and fate. nih.gov

Lysyllysyllysine as a Core Component of Cell-Penetrating Peptides (CPPs)

Lysyllysyllysine, as a short, cationic peptide, can serve as a core component or a building block for the design of cell-penetrating peptides (CPPs). CPPs are a diverse class of peptides, typically 4 to 40 amino acids in length, characterized by their ability to facilitate the cellular uptake of various molecules, referred to as cargo, across the cell membrane. mdpi.commdpi.comwikipedia.org

Cationic CPPs are particularly rich in basic amino acids like lysine and arginine, which contribute to their net positive charge at physiological pH. mdpi.comnih.gov This positive charge is crucial for the initial interactions with the negatively charged cell surface. mdpi.commdpi.com While both arginine and lysine residues contribute to the cationic nature, studies have suggested that arginine's guanidinium (B1211019) group may play a stronger role in interactions with lipid phosphates compared to lysine's ammonium (B1175870) group, potentially influencing translocation ability. nih.gov

CPPs based on lysine residues, including oligolysines like Lysyllysyllysine, can enter cells through various mechanisms, including endocytosis and potentially direct membrane penetration. mdpi.comyoutube.comwikipedia.org The specific mechanism can be influenced by factors such as the peptide concentration and the presence of conjugated cargo. mdpi.complos.org For instance, endocytosis is often observed at lower CPP concentrations, while direct translocation might occur at higher concentrations. plos.org

The ability of CPPs to transport diverse cargoes, ranging from small molecules to larger entities like proteins and nucleic acids, makes them valuable tools in research and potential delivery vectors in therapeutics. mdpi.commdpi.comwikipedia.org Lysyllysyllysine, as a basic cationic unit, provides the necessary positive charge for interaction with the cell membrane and can be incorporated into longer or modified peptide sequences to enhance cellular uptake and tailor the intracellular delivery of conjugated molecules.

Lysyllysyllysine, a tripeptide composed of three lysine residues, has been the subject of research regarding its biological activities, particularly its antimicrobial and immunomodulatory effects. This article focuses solely on these aspects, presenting detailed research findings and the proposed mechanisms of action.

Biological Activities and Functional Investigations of Lysyllysyllysine

Antimicrobial Spectrum and Mechanism of Action

Research indicates that Lysyllysyllysine possesses antimicrobial properties, affecting a range of microorganisms. The primary mechanism appears to involve disruption of microbial cell membranes.

Bactericidal and Bacteriostatic Activities

Lysyllysyllysine has shown antibacterial effects against both Gram-negative and Gram-positive bacteria. Studies on related cationic peptides and poly-L-lysine suggest that these molecules can exhibit potent antibacterial activity. nih.govmdpi.com For instance, poly-L-lysine has demonstrated very strong antimicrobial activity against tested microorganisms, including Escherichia coli and Staphylococcus aureus. mdpi.com While L-lysine alone at a concentration of 1 mg/mL did not show inhibition zones in a disk diffusion test, poly-L-lysine at the same concentration did. mdpi.com The combination of L-lysine or poly-L-lysine with pulsed electric fields has also been shown to induce strong antimicrobial effects against E. coli and S. aureus. mdpi.com

Some synthetic compounds incorporating lysyl-lysyl-lysine amide have shown high antibacterial activity. nih.govmedkoo.com The cationic nature of Lysyllysyllysine is considered effective in destroying bacterial membranes. mdpi.com

Fungicidal and Fungistatic Effects

While the provided search results primarily focus on antibacterial effects and immunomodulation, the broader context of antimicrobial peptides and related compounds suggests potential activity against fungi as well. Some research on other compounds has explored fungistatic effects, which inhibit fungal growth without necessarily killing the organism. google.comnih.gov However, specific data on the fungicidal or fungistatic effects of Lysyllysyllysine itself were not prominently featured in the search results.

Membrane Disrupting Properties as a Primary Antimicrobial Mechanism

A key mechanism by which cationic antimicrobial peptides, including those containing lysine (B10760008) residues, exert their effects is through the disruption of microbial cell membranes. medkoo.comfertilityscienceresearch.orgresearchgate.netnih.govmicrobenotes.com Lysyllysyllysine is described as a cationic moiety that induces bacterial cell wall lysis and interferes with the biosynthesis of the bacterial cell wall. Cationic agents can interact with the negatively charged phospholipids (B1166683) in bacterial membranes, leading to destabilization and increased permeability. microbenotes.com This disruption can cause leakage of cytoplasmic content and ultimately lead to cell death. microbenotes.com

This membrane-disrupting mechanism is distinct from that of traditional antibiotics and may contribute to efficacy against resistant strains. researchgate.net The interaction can involve membrane embedding and subsequent pore formation, or a detergent-like mechanism that removes lipid components from the bilayer. researchgate.netmdpi.com

Immunomodulatory Effects and Host Response

Beyond its direct antimicrobial actions, Lysyllysyllysine and related lysine-rich structures have been implicated in modulating the host immune response, particularly through the activation of Toll-Like Receptors and the subsequent induction of cytokines.

Activation of Toll-Like Receptor (TLR) Signaling Pathways

Lysyllysyllysine and peptides containing lysine motifs have been linked to the activation of Toll-Like Receptors (TLRs), which are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). fertilityscienceresearch.orgfishersci.seciteab.comuni.lunih.govrsc.orgresearchgate.netnih.govplos.orgnih.govelifesciences.orgfrontiersin.org Specifically, lipopeptides containing lysyl-lysyl-lysyl-lysine (Lys)4, such as Pam3Cys-Ser-(Lys)4 (Pam3CSK4), are known to be potent agonists for TLR2, often in conjunction with TLR1 or TLR6. fertilityscienceresearch.orgrsc.orgresearchgate.netnih.gov Activation of TLRs initiates signaling cascades that lead to immune responses. rsc.orgfrontiersin.org

TLR2, in particular, is known to recognize a wide array of microbial products, including bacterial lipopeptides. fertilityscienceresearch.orgrsc.org The activation of TLR signaling pathways by such ligands is crucial for the induction of innate host defense mechanisms and the subsequent adaptive immune response. fertilityscienceresearch.orgrsc.orgfrontiersin.org

Cytokine Induction and Inflammatory Pathway Regulation

Activation of TLR signaling pathways by ligands like those containing lysine motifs leads to the induction of various cytokines and the regulation of inflammatory pathways. fertilityscienceresearch.orgfishersci.seciteab.comuni.lunih.govrsc.orgresearchgate.netnih.govplos.orgnih.govelifesciences.orgfrontiersin.orgoup.comnih.govplymouth.ac.ukfrontiersin.orgresearchgate.net Upon recognition of microbial components by TLRs, immune cells, such as macrophages and monocytes, release inflammatory mediators. fertilityscienceresearch.orgoup.comresearchgate.net

Pam3CSK4, a known TLR2 agonist containing a Lys4 sequence, has been reported to induce the production of various cytokines, including IL-6, IL-10, IFN-β, and IFN-γ, as well as chemokines like MCP-1, CXCL6, GRO, CXCL8, CCL20, CXCL10, and CCL5. rsc.org TLR activation can lead to the activation of transcription factors like NF-κB and AP-1, which are critical for the expression of genes encoding inflammatory cytokines. nih.govnih.govelifesciences.orgfrontiersin.org

Studies have shown that TLR activation can regulate inflammatory responses and influence the expression of inflammatory cytokines. plos.orgplymouth.ac.ukfrontiersin.orgresearchgate.net The specific profile of induced cytokines and the downstream signaling pathways activated can vary depending on the specific TLR engaged and the cell type involved. nih.govplos.org

Competitive Inhibition of Lipopolysaccharide (LPS) Binding

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Studies have investigated the ability of certain molecules to inhibit the binding of LPS to host cells, thereby potentially mitigating the inflammatory response.

While direct evidence explicitly demonstrating Lysyllysyllysine (the tripeptide) as a competitive inhibitor of LPS binding in isolation is not prominently detailed in the search results, related research provides context. Lipopeptides containing Lysyllysyllysine sequences, such as N-palmitoyl-S-(2,3-bis(palmitoyloxy)propyl)cysteinyl-seryl-lysyl-lysyl-lysyl-lysine (Pam3Cys-Ser-(Lys)4), are known agonists for Toll-like receptor 2 (TLR2). nih.govnih.govnih.govnih.gov TLR2 is a pattern recognition receptor involved in sensing microbial components, including lipopeptides. core.ac.ukfertilityscienceresearch.org

Research on lipid A analogs, which are the bioactive part of LPS, has provided evidence for competitive inhibition of LPS binding to human monocytes. oup.com These studies suggest that molecules structurally related to lipid A can prevent the binding of bioactive LPS to its receptor, such as CD14, thus preventing the stimulation of target cells. oup.com While Lysyllysyllysine is not a lipid A analog, its cationic nature might allow for interactions with negatively charged LPS molecules or cell surfaces, potentially influencing LPS binding indirectly or in the context of larger peptide or lipopeptide structures.

Further detailed research findings on the specific competitive inhibition of LPS binding by Lysyllysyllysine as a standalone compound would be necessary to fully address this subsection. The provided search results primarily highlight the role of lipopeptides incorporating Lysyllysyllysine in TLR2 activation, rather than the tripeptide itself as a direct competitive inhibitor of LPS binding.

Potential Roles in Biological Signaling and Cellular Regulation

Lysyllysyllysine, particularly as part of larger peptides or conjugates, has been implicated in influencing cellular signaling and regulation.

Lipopeptides containing the Lysyllysyllysine sequence, such as Pam3Cys-Ser-(Lys)4, are established agonists for TLR2, a key receptor in innate immune signaling. nih.govnih.govnih.govnih.gov Activation of TLR2 by such lipopeptides can trigger downstream signaling pathways, leading to the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor alpha (TNF-alpha) in cells like macrophages and microglial cells. nih.gov This indicates that Lysyllysyllysine, within the context of these lipopeptides, plays a role in initiating immune signaling cascades.

Studies have shown that TLR2 activation can upregulate other cellular components involved in inflammation, such as the NLRP3 inflammasome and its substrate IL-1β in renal tubular epithelial cells. nih.gov This suggests a potential for Lysyllysyllysine-containing lipopeptides to influence broader inflammatory and regulatory processes through TLR2-mediated crosstalk with other signaling platforms.

Furthermore, Lysyllysyllysine has been explored as a cationic moiety in the construction of gene delivery vectors. hodoodo.com Cationic liposomes incorporating trilysinoyl oleylamide (Lysyllysyllysine conjugated to oleyl amine) have been investigated for systemic co-delivery of siRNA and anticancer drugs, suggesting a role in facilitating cellular uptake and potentially influencing intracellular signaling related to drug delivery and therapeutic response. glpbio.com The electrostatic interaction of cationic liposomes with negatively charged bacterial surfaces has also been explored for pathogen detection, highlighting the utility of the cationic nature of Lysyllysyllysine-containing structures in mediating interactions with biological entities. uni-regensburg.de

While the direct role of the Lysyllysyllysine tripeptide in biological signaling and cellular regulation appears to be primarily mediated when it is part of larger, biologically active molecules like lipopeptides or delivery vectors, these findings demonstrate its potential contribution to influencing cellular responses and interactions.

Data Table:

| Compound Name | Related Biological Activity / Role | Context | Source(s) |

| Lysyllysyllysine (as part of Pam3Cys-Ser-(Lys)4) | TLR2 agonist, induces inflammatory mediators (NO, TNF-alpha) | Innate immune signaling in macrophages and microglial cells | nih.gov |

| Lysyllysyllysine (as part of Pam3Cys) | TLR2 trigger | Influences sensitivity of monocytic cells to TLR2 triggers | nih.gov |

| Lysyllysyllysine (as part of Pam3Cys-Ser-Lys4) | Activates TLR2, upregulates NLRP3 and IL-1β | Crosstalk between TLR2 and NLRP3 inflammasome in renal epithelial cells | nih.gov |

| Lysyllysyllysine (as a cationic moiety) | Component of cationic liposomes for gene/drug delivery, facilitates cellular interaction | Gene delivery vectors, interaction with negatively charged surfaces | glpbio.comhodoodo.comuni-regensburg.de |

Applications of Lysyllysyllysine in Biomedical and Biotechnological Research

Development of Gene Delivery Vehicles

The delivery of genetic material such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA) into cells is a cornerstone of gene therapy and molecular biology research. Lysine-based molecules have been extensively explored as non-viral vectors, which are considered safer alternatives to viral vectors due to their lower immunogenicity and production costs. dtu.dk

Lysine-containing polymers, often referred to as polylysine (B1216035), are cationic polymers that can effectively condense negatively charged plasmid DNA through electrostatic interactions into nanoparticles known as polyplexes. dtu.dk This process protects the DNA from degradation by nucleases in the extracellular environment. dtu.dk The resulting positively-charged polyplexes can then interact with the negatively charged cell surface, facilitating cellular uptake. nih.gov

Researchers have developed various modifications to the basic polylysine structure to improve transfection efficiency and biocompatibility. For instance, a cationic lipid consisting of a lysine-derived moiety linked to a hydrocarbon chain has been combined with a fusogenic helper lipid (DOPE) to form a vehicle for pDNA transfection into COS-7 cells. nih.gov This formulation demonstrated higher transfection levels than some standard commercial reagents. nih.gov Another approach involves creating copolymers, such as Poly(L-lysine-co-L-proline), which have shown a four-fold improvement in transfection efficiency compared to the poly-L-lysine homopolymer in 293T cells, with negligible cytotoxicity. researchgate.net Similarly, ε-Poly-L-Lysine has been used to form self-assembling nanoplexes with pDNA, which showed enhanced transfection efficiency in MCF-7, HeLa, and HEK-293 cell lines compared to standard poly-L-lysine. nih.gov

| Vector Composition | Cell Line(s) | Key Finding |

| Lysine-derived cationic lipid (LYCl) + DOPE | COS-7 | Higher transfection levels than standard positive control Lipo2000*. nih.gov |

| Poly(L-lysine-co-L-proline) | 293T | Four-fold improvement in transfection efficiency compared to PLL homopolymer. researchgate.net |

| ε-Poly-l-Lysine/pDNA | MCF-7, HeLa, HEK-293 | 3.5 to 4.79-fold higher transfection compared to PLL/pDNA polyplexes. nih.gov |

| Poly (L-lysine) replica particles | B16F0 melanoma cells | Co-delivery of plasmid DNA and a peptide hormone for concurrent transfection and cell stimulation. nih.gov |

The therapeutic potential of mRNA and siRNA has driven the development of effective delivery systems. Lysine-derived materials have emerged as promising candidates for this purpose. A novel class of oligomeric charge-altering releasable transporters (CARTs) derived from lysine (B10760008) has been developed for the targeted delivery of nucleic acids. nih.gov A lysine-derived CART (K-CART) complexed with mRNA showed selective protein expression in the lungs of mice (>90%) following intravenous administration, without the need for targeting ligands. nih.govresearchgate.net The same K-CART system was also effective in delivering siRNA to significantly decrease the expression of a lung-localized reporter protein. nih.gov

Dendritic polymers based on L-lysine have also been investigated as siRNA carriers. A 6th generation dendritic poly(L-lysine) (KG6), when combined with an amphiphilic peptide (Endo-Porter), effectively delivered siRNA to knockdown target genes like GAPDH and PEPCK in rat hepatoma cells with low cytotoxicity. nih.gov Furthermore, researchers have synthesized a series of ionizable lysine-based lipids (ILLs) that can be formulated into liposomes for siRNA delivery, demonstrating effective gene knockdown in vitro. escholarship.org

| Delivery System | Nucleic Acid | Target/Model | Key Finding |

| Lysine-derived CART (K-CART) | mRNA, siRNA | Lungs (in vivo, mouse) | Selective protein expression in the lungs (>90%) and significant knockdown of a lung-localized reporter protein. nih.govresearchgate.net |

| 6th Generation Dendritic Poly(L-lysine) (KG6) + Endo-Porter | siRNA | Rat hepatoma H4IIEC3 cells | Effective knockdown of GAPDH and PEPCK with low cytotoxicity. nih.gov |

| Ionizable Lysine-based Lipids (ILL) | siRNA | In vitro | Manipulation of lipid structure impacts siRNA mediated knockdown. escholarship.org |

Formulation of Advanced Drug Delivery Systems

Beyond gene therapy, lysine-based materials are integral to formulating advanced systems for delivering conventional small-molecule drugs and other therapeutic agents. Their unique properties help overcome biological barriers and enhance therapeutic efficacy. researchgate.net

A primary challenge in drug delivery is ensuring the therapeutic agent can efficiently enter its target cells. As a cationic macromolecule, polylysine and its derivatives can interact with the cell membrane and become efficiently internalized, facilitating the intracellular delivery of various cargos. nih.gov This enhanced cellular uptake is a key feature of lysine-based delivery platforms. researchgate.net Studies on pegylated poly-L-lysine (C1K30-PEG) complexed with DNA showed that the nanoparticles entered cells via macropinocytosis, a specific type of endocytosis. nih.gov This understanding of the uptake mechanism is crucial for designing more efficient vectors. nih.gov The presence of free lysine on the surface of nanodiamonds has also been shown to facilitate cellular uptake. researchgate.net

To increase drug efficacy and reduce side effects, drug delivery systems can be designed to target specific cells, such as cancer cells. This is often achieved by conjugating the drug carrier with a ligand that binds to receptors overexpressed on the target cells. Lysine's structure provides amine groups that are readily available for such conjugation.

For example, a fourth-generation poly-lysine dendritic nanocarrier was developed for targeted chemotherapy of breast cancer. mdpi.com This system incorporated an epidermal growth factor receptor (EGFR)-specific peptide, which directed the nanocarrier to EGFR-overexpressing cancer cells. mdpi.com In another strategy, gold nanoparticles were conjugated with L-lysine, which then served as a linker to the anticancer drug cisplatin. nih.gov This nano-drug complex (GNPs-Lys-CDDP) showed enhanced cytotoxic efficacy against human breast cancer cells compared to the free drug, effectively reducing the lethal dose by 87%. nih.gov Similarly, a nanocarrier designed to deliver L-lysine α-oxidase (LO) specifically to HER2-positive breast cancer cells was functionalized with a monoclonal antibody (anti-HER2+) to enable targeted delivery and induce cytotoxicity in the cancer cells. nih.gov

| Carrier System | Targeting Ligand | Drug/Payload | Target |

| Fourth-generation poly-lysine dendritic nanocarrier (P4LDN) | EGFR-specific short peptide E2 | Methotrexate (MTX) | EGFR-overexpressed breast cancer. mdpi.com |

| Gold Nanoparticles (GNPs) | - (Lysine as linker) | Cisplatin (CDDP) | Human breast cancer cells (SKBR3). nih.gov |

| PEGylated chitosan (B1678972) nanoparticle | Monoclonal antibody (anti-HER2+) | L-lysine α-oxidase (LO) | HER2+ breast cancer cells (BT474). nih.gov |

Utilization in Biosensing and Bioimaging Probes

The detection and imaging of specific biomolecules within living systems are vital for diagnostics and biomedical research. Fluorescent probes are powerful tools for this purpose. A novel fluorescent probe based on a pyrroloquinoline derivative, named PQP-1, has been synthesized for the selective detection and imaging of lysine. nih.gov This probe exhibits high selectivity for lysine over other amino acids and biomolecules. It has been successfully applied to image lysine within living HeLa cells, demonstrating its potential for practical biological applications and for studying the roles of lysine in cellular processes. nih.gov

Facilitating Fluorescent Labeling and Localization Studies

The primary amine groups on the lysine side chains of Lysyllysyllysine serve as reactive sites for conjugation with various molecules, most notably fluorescent dyes. This property is extensively utilized in protein and peptide labeling for visualization and tracking within cellular environments.

Lysine residues are commonly targeted for fluorescent labeling because their unprotonated epsilon-amine groups readily react with amine-reactive dyes, such as those containing N-hydroxysuccinimide (NHS) esters. The reaction forms a stable amide bond, covalently attaching the fluorophore to the peptide. Given that Lysyllysyllysine presents three such reactive sites in a short sequence, it can be heavily labeled, potentially leading to a significant amplification of the fluorescent signal. This makes it an excellent tag for enhancing the detection sensitivity of molecules to which it is attached.

This principle is fundamental to cellular localization studies. By attaching a Lysyllysyllysine tag to a protein of interest and subsequently labeling it with a fluorescent dye, researchers can monitor the protein's distribution and movement within living cells using techniques like confocal laser scanning microscopy. The presence of specific lysine motifs, such as the dilysine signal, has been shown to be crucial for determining the subcellular location of certain proteins, for instance, retaining them within the endoplasmic reticulum. The multiple lysine residues in Lysyllysyllysine can thus be exploited not only for labeling but potentially as a signal motif to direct molecules to specific cellular compartments.

Table 1: Common Amine-Reactive Fluorescent Dyes for Labeling Lysine Residues

| Dye Class | Reactive Group | Common Examples | Emission Color |

| Succinimidyl Esters | NHS Ester | Alexa Fluor™ 350 SE | Blue |

| Fluorescein isothiocyanate (FITC) | Green | ||

| Rhodamine B | Orange-Red | ||

| Cy5 NHS Ester | Far-Red |

Integration into Biomimetic Sensing Constructs

Biomimetic sensors are devices that use biologically inspired molecules and mechanisms to detect specific analytes. The highly cationic nature of Lysyllysyllysine makes it a valuable component in the design of these sensors, particularly for the detection of negatively charged molecules like nucleic acids (DNA, RNA).

The fundamental principle relies on electrostatic interactions. At physiological pH, the side chains of the lysine residues in Lysyllysyllysine are protonated and carry a positive charge. This allows the peptide to be used as a molecular linker to immobilize negatively charged biorecognition elements (e.g., DNA probes, aptamers) onto the surface of a sensor transducer. For example, polymers of lysine (poly-L-lysine) are widely used to functionalize surfaces like graphene in field-effect transistors (GFETs) or gold electrodes. acs.orgnih.gov The poly-lysine forms a positively charged layer that captures and holds the negatively charged phosphate (B84403) backbone of DNA or RNA probes. acs.orgresearchgate.net

Lysyllysyllysine can be employed in a similar manner as a short, defined linker. Its advantages over longer, more heterogeneous polymers like poly-L-lysine include its precise molecular weight and defined structure, which can allow for more controlled and reproducible surface functionalization. By anchoring Lysyllysyllysine to a sensor surface, a stable platform is created for the subsequent attachment of specific probes designed to bind to target analytes, from viral RNA to biomarkers for cancer. nih.govmdpi.com This strategy converts the biological binding event into a measurable signal (e.g., electrical, optical), forming the basis of the biosensor. nih.gov

Contribution to Novel Therapeutic Development

The unique chemical properties of Lysyllysyllysine make it a significant component in the design of new therapeutic agents, particularly in the fields of antimicrobials and immunotherapy.

The rise of multidrug-resistant bacteria has created an urgent need for new antibiotics. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and lysine-rich sequences are central to their design. The antimicrobial activity of these peptides is strongly linked to their net positive charge, which facilitates their interaction with and disruption of the negatively charged membranes of bacteria.

Furthermore, to overcome the limitation of poor stability in the body, where peptides are easily degraded by enzymes called proteases, researchers have developed strategies involving lysine. One approach is to substitute the natural L-lysine with its mirror image, D-lysine. This modification makes the peptide resistant to degradation by proteases while often maintaining its antimicrobial activity. Acyl-lysine oligomers, which are short chains of lysine modified with fatty acids, represent another innovative design that has shown potential as a platform for developing effective peptide-based antibiotics.

Table 2: Research Findings on Lysine in Antimicrobial Peptide Design

| Peptide/Modification | Key Finding |

| HPA3NT3-A2 | An AMP analogue where substitutions with lysine increased the net positive charge and enhanced antimicrobial activity. nih.gov |

| D-Lysine Substitution in CM15 | Replacing L-lysine with D-lysine in the AMP CM15 was explored to disrupt secondary structure and enhance stability while retaining antimicrobial function. unl.edu |

| Phylloseptin-TO2 Analogues | Substituting uncharged amino acids with L-lysine enhanced peptide-membrane interactions and improved antimicrobial efficacy. news-medical.net |

| Acyl-lysine oligomers | A design platform for peptide antibiotics that prevents the formation of stable secondary structures, appearing advantageous for in vivo efficacy. nih.gov |

Adjuvants are substances added to vaccines to enhance the immune response to the antigen. The goal is to produce a more robust and long-lasting immunity. The cationic properties of lysine-containing molecules make them promising candidates for use as safe and effective adjuvants.

L-lysine has been proposed as a biocompatible adjuvant that may work through a non-specific bridging action and by promoting the proliferation of immune cells. researchgate.net More complex structures, such as ε-poly-L-lysine, have been shown to effectively form nanoparticle complexes with CpG oligodeoxynucleotides (a type of immunostimulatory agent) through electrostatic interactions. These complexes act as a delivery system and adjuvant, significantly increasing the production of specific antibodies in mice without causing adverse effects.

Lysyllysyllysine, as a short polycationic molecule, could function similarly. It can help create a "depot effect," where the antigen is released slowly from the injection site, prolonging its exposure to the immune system. Additionally, its positive charge can facilitate the uptake of the antigen by antigen-presenting cells, which are crucial for initiating the adaptive immune response. Given the concerns over the toxicity of some traditional adjuvants like aluminum salts, biocompatible and biodegradable options based on amino acids like lysine are of significant interest for the future of vaccine development. researchgate.net

Advanced Analytical and Biophysical Methodologies for Lysyllysyllysine Research

Chromatographic and Mass Spectrometric Techniques for Purity and Identity

Chromatographic and mass spectrometric methods are fundamental for assessing the purity and confirming the identity of Lysyllysyllysine. These techniques allow for the separation of Lysyllysyllysine from impurities and provide detailed information about its molecular weight and sequence.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of peptides like Lysyllysyllysine. Given the basic nature of lysine (B10760008) residues, specialized HPLC columns and mobile phases are often employed to achieve effective separation. Mixed-mode stationary phases, which incorporate both reversed-phase and ionic groups, can be particularly useful for retaining and separating compounds like lysine, dilysine, and trilysine based on a combination of hydrophobic and ionic interactions sielc.comsielc.com. The separation can be influenced by adjusting parameters such as buffer concentration, buffer pH, and organic modifier concentration in the mobile phase sielc.com. Detection is commonly achieved using UV detection, often at wavelengths around 205-210 nm, where peptide bonds and amino groups exhibit absorbance sielc.comsielc.com. HPLC methods have been developed for the analysis of lysine and related peptides, demonstrating the ability to separate and quantify these species sielc.comsielc.comresearchgate.net.

An example of an HPLC method for the analysis of lysine, dilysine, and this compound utilizes a BIST B+ mixed-mode stationary phase column with a mobile phase containing water, acetonitrile (B52724) or methanol, and sulfuric acid as a buffer. UV detection at 205 nm is employed for this analysis sielc.com.

Mass Spectrometry (MS) for Accurate Mass and Sequence Validation

Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight and validating the sequence of Lysyllysyllysine. Coupled with chromatographic techniques like HPLC (HPLC-MS), MS provides highly specific detection and identification. MS can accurately determine the mass-to-charge ratio of the Lysyllysyllysine molecule and its fragments, which can be used to confirm its elemental composition and amino acid sequence acs.orgmolaid.com. High-resolution mass spectrometry (HR-MS) offers even greater accuracy in mass determination nih.gov. Tandem mass spectrometry (MS/MS) involves the fragmentation of the peptide ion and analysis of the resulting fragment ions, providing detailed information about the amino acid sequence acs.orggoogle.comnih.gov. This is particularly valuable for sequence validation and the identification of modified peptides.

Research involving Lysyllysyllysine has utilized mass spectrometry to characterize cross-links formed with other molecules, confirming the molecular formula and structure of the adducts acs.orgnih.gov. For instance, high-resolution mass spectra have been used to confirm the molecular formula of Nε-(2'-deoxyguanosin-8-yl)-trilysine cross-links acs.org.

Spectroscopic Methods for Molecular Structure and Interactions

Spectroscopic methods provide insights into the molecular structure, conformation, and interactions of Lysyllysyllysine. These techniques probe the vibrational and electronic properties of the molecule.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of Lysyllysyllysine. These methods analyze the vibrations of chemical bonds within the molecule, yielding a unique spectral fingerprint. IR and Raman spectroscopy can be used to identify characteristic bands associated with peptide bonds, amino groups, and other functional groups present in Lysyllysyllysine spectroscopyeurope.com. Changes in the positions or intensities of these bands can indicate changes in conformation or involvement in interactions nih.govnih.gov.

Studies on poly-L-lysine, a polymer of lysine residues, have utilized Raman spectroscopy to investigate its structure in solid state and aqueous solution, suggesting the presence of different conformations capes.gov.br. Infrared spectroscopy has also been used to study the adsorption of lysine peptides, including this compound, to surfaces like TiO2, providing information about the interaction mechanisms and the involvement of specific functional groups like the carboxylate group nih.gov. Vibrational spectroscopy has also been applied to study the acetylation of lysine residues, demonstrating the ability to identify different acetylation types based on characteristic IR and Raman bands spectroscopyeurope.com.

Fluorescence Spectroscopy for Environmental Sensitivity and Binding Studies

Fluorescence spectroscopy is a sensitive technique that can be used to study the environment around fluorescent moieties within a molecule or attached to it, as well as to investigate binding events. While Lysyllysyllysine itself does not possess intrinsic fluorescence, it can be studied using fluorescence spectroscopy by labeling it with a fluorescent dye or by examining its interaction with fluorescent molecules. Changes in fluorescence intensity, wavelength, or lifetime can provide information about conformational changes, binding to other molecules, or changes in the local environment nih.govnih.gov.

Fluorescence spectroscopy has been employed in the development of fluorescent sensors for the detection of lysine nih.gov. Additionally, fluorescent labeling of lysine residues in proteins has been used in conjunction with HPLC and mass spectrometry to study protein conformation and interactions, demonstrating the sensitivity of fluorescence detection in peptide analysis nih.gov. This approach could potentially be adapted to study Lysyllysyllysine interactions by labeling its lysine residues.

Techniques for Probing Molecular Interactions and Binding Kinetics

Understanding the interactions of Lysyllysyllysine with other molecules and the kinetics of these interactions is crucial for elucidating its biological roles and potential applications. Various techniques are available to study molecular interactions involving peptides.

Techniques for probing molecular interactions and binding kinetics include methods that can detect and quantify the binding of Lysyllysyllysine to other molecules, such as proteins, nucleic acids, or lipids. Label-free techniques like Surface Plasmon Resonance (SPR) can measure binding affinities and kinetics in real-time by monitoring changes in refractive index upon binding nih.gov. Mass photometry is another technique that can provide information on the mass distribution of molecules and complexes, enabling the detection and quantification of interactions and determination of stoichiometry and binding affinities refeyn.com. Techniques like co-immunoprecipitation (Co-IP) coupled with mass spectrometry can be used to identify interacting partners thermofisher.com. Electrophoresis mobility shift assay (EMSA) is a common method for studying interactions between proteins and nucleic acids unina.it. While these techniques are broadly applicable to molecular interactions, their specific application to Lysyllysyllysine would depend on the nature of the interaction being studied. Research on Lysyllysyllysine has explored its interaction with guanine-containing oligonucleotides, leading to the formation of cross-links, which were characterized using techniques including mass spectrometry acs.orgnih.gov. Studies on poly-L-lysine have also investigated its interaction with phospholipid bilayers using techniques like Raman spectroscopy nih.govnih.gov.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique used to quantify the thermodynamic parameters of molecular interactions in solution. By measuring the heat released or absorbed during the binding process, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.